1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-8-6-16(7-9-17)20(10-2-3-11-20)19(25)22-13-15-14-23-24-12-4-1-5-18(15)24/h1,4-9,12,14H,2-3,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDUIFBGIZEPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine moiety: This can be achieved through a condensation reaction between a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Cyclopentane carboxamide formation: The final step involves the formation of the cyclopentane carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: Researchers investigate the compound’s effects on cellular processes, such as cell signaling, apoptosis, and gene expression. It is used as a tool compound to study specific molecular pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology studies to probe the function of specific proteins and enzymes. Its ability to modulate biological activity makes it valuable for understanding protein-ligand interactions.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its reactivity and versatility make it useful in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, inducing apoptosis and reducing tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyridine core distinguishes the target compound from analogs such as 1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) () and pyrazolo[3,4-d]pyrimidine derivatives (). Key differences include:
- Pyrazolo[3,4-d]pyrimidines : Feature a fused pyrimidine ring at the 3,4-position, altering electronic distribution and steric accessibility compared to the [1,5-a]pyridine system .
Substituent Effects on Physicochemical Properties
Biological Activity
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 271.70 g/mol. Its structure features a cyclopentane carboxamide linked to a pyrazolo[1,5-a]pyridine moiety and a 4-chlorophenyl group. This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties, particularly against glioblastoma. For instance, a study indicated that derivatives similar to this compound exhibited significant inhibitory effects on glioma cell lines by targeting the AKT signaling pathway, which is pivotal in cancer cell proliferation and survival. The compound demonstrated low micromolar activity against kinase AKT2/PKBβ, correlating with reduced malignancy in glioma cells and improved patient survival outcomes .
Kinase Inhibition
The compound has shown promise as a kinase inhibitor. In vitro assays have demonstrated its ability to inhibit various kinases involved in oncogenic signaling pathways. Specifically, it has been effective against AKT2, which plays a crucial role in glioma progression . The inhibition of this kinase leads to decreased cell viability in cancerous cells while maintaining lower toxicity towards non-cancerous cells.
Study on Glioblastoma
In a pivotal study focusing on primary patient-derived glioblastoma models, the compound was evaluated for its ability to inhibit neurosphere formation—a hallmark of cancer stem cell activity. The results indicated that it significantly reduced neurosphere growth at concentrations that were non-toxic to normal cells . This suggests its potential as a therapeutic agent with selective action against tumor cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has provided insights into optimizing the efficacy of pyrazolo[1,5-a]pyridine derivatives. Modifications in the substituents on the phenyl and pyrazole rings have been shown to enhance anticancer activity while minimizing adverse effects . This ongoing research is critical for developing more effective therapeutic agents derived from this scaffold.
Comparative Biological Activity Table
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-Chloroacetamide | DCM | 0–5°C | 3 hrs | 72–78 | |
| DMDAAC copolymerization | Ethanol | 60°C | 6 hrs | 65 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR: Confirm substituent positions (e.g., pyrazolo[1,5-a]pyridin-3-ylmethyl group) via ¹H/¹³C NMR. For example, aromatic protons appear at δ 7.2–8.5 ppm, cyclopentane protons at δ 1.8–2.6 ppm .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₂₄H₂₃ClN₄O: 442.15 g/mol; observed: 442.14) .
- X-ray Crystallography: Resolve bond lengths (e.g., C-Cl bond: ~1.74 Å) and dihedral angles to confirm stereochemistry .
Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism: Pyrazolo[1,5-a]pyridine derivatives may exhibit tautomeric shifts. Use variable-temperature NMR (e.g., 25–60°C) to identify dynamic equilibria .
- Crystallographic Validation: Compare experimental X-ray data (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å) with computational models (DFT-optimized geometries) .
- Impurity Profiling: Employ HPLC-MS to detect side products (e.g., unreacted α-chloroacetamide) .
Advanced: How to design SAR studies for analogs of this compound?
Methodological Answer:
Focus on substituent modifications to explore bioactivity:
- Core Modifications: Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl derivatives to assess electronic effects .
- Linker Optimization: Substitute the cyclopentane ring with cyclohexane or bicyclic systems to evaluate steric impacts .
- Biological Assays: Test analogs against target receptors (e.g., neurotensin receptors) using radioligand binding assays (IC₅₀ values) .
Q. Table 2: Example SAR Modifications
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12 nM | |
| Cyclohexane replacement | 45 nM |
Advanced: What computational methods validate the compound's 3D structure?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths (e.g., C-N: 1.34 Å) with crystallographic data .
- Molecular Docking: Simulate binding to target proteins (e.g., PDB entries) using AutoDock Vina. Analyze hydrogen bonding with pyrazolo[1,5-a]pyridine .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in aqueous environments .
Basic: How to optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening: Test bases (e.g., Et₃N vs. K₂CO₃) to enhance condensation efficiency .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 mins vs. 6 hrs) while maintaining >70% yield .
Advanced: How to address contradictions in reported biological activities of analogs?
Methodological Answer:
Contradictions may stem from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation time) across studies .
- Metabolic Stability: Use liver microsomal assays (e.g., human CYP450 isoforms) to compare half-lives .
- Epimerization: Monitor chiral centers via chiral HPLC to exclude racemization artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
